2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine
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Overview
Description
2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazine ring, a piperidine ring, and a tetrahydronaphthalene moiety. The presence of these functional groups makes it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine typically involves multiple steps. One common method starts with the preparation of the tetrahydronaphthalene derivative, which is then sulfonylated to introduce the sulfonyl group. This intermediate is then reacted with a piperidine derivative to form the piperidine ring. Finally, the pyrazine ring is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the pyrazine or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to improve reaction efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups like halides, alkyl groups, or amines.
Scientific Research Applications
2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine has shown potential in various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazine derivatives, piperidine derivatives, and tetrahydronaphthalene derivatives. Examples include:
- 2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine
- 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)piperidine
- 2-(1-Piperidinyl)pyrazine
Uniqueness
What sets 2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-yl]oxypyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c23-26(24,18-6-5-15-3-1-2-4-16(15)13-18)22-11-7-17(8-12-22)25-19-14-20-9-10-21-19/h5-6,9-10,13-14,17H,1-4,7-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHGWIZKFBHJEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(CC3)OC4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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